Acetanthranil-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Acetanthranil-d3 is a +3 Da deuterium-labeled internal standard, essential for accurate LC-MS/MS quantification of Acetanthranil. It corrects for matrix effects and ionization variability, ensuring robust, regulatory-grade data in pharmacokinetic and metabolism studies. Choose Acetanthranil-d3 for superior assay precision and reliability.

Molecular Formula C9H7NO2
Molecular Weight 164.18 g/mol
Cat. No. B588589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanthranil-d3
Synonyms2-Methyl-3,1-benzoxazin-4-one-d3;  2-Methyl-3,1-benzoxazine-4-one-d3;  2-Methyl-4-oxo-3,1-benzoxazine-d3;  2-Methyl-4-oxo-4H-3,1-benzoxazine-d3;  2-Methyl-4H-3,1-benzoxazin-4-one-d3;  2-Methyl-4H-benzo[d][1,3]oxazin-4-one-d3;  2-Methylbenzo[1,3]oxazin-4-on
Molecular FormulaC9H7NO2
Molecular Weight164.18 g/mol
Structural Identifiers
InChIInChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3
InChIKeyWMQSKECCMQRJRX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetanthranil-d3 for LC-MS/MS Bioanalysis: Isotopic Purity and Procurement Specifications


Acetanthranil-d3 (CAS 1794905-25-1) is a deuterium-labeled analog of Acetanthranil (CAS 525-76-8), a 2-methyl-4H-3,1-benzoxazin-4-one derivative [1]. The compound is characterized by the substitution of three hydrogen atoms with deuterium on the methyl group, resulting in the molecular formula C9H4D3NO2 and a molecular weight of 164.18 g/mol . As a stable isotope-labeled internal standard, it is primarily utilized in quantitative bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the unlabeled analyte by compensating for matrix effects and ionization variability .

Why Unlabeled Acetanthranil Cannot Replace Acetanthranil-d3 in Quantitative LC-MS/MS Assays


In quantitative LC-MS/MS bioanalysis, the use of an unlabeled analyte as an internal standard introduces significant quantification errors due to identical chromatographic and mass spectrometric behavior, leading to co-elution and ion suppression/enhancement artifacts that cannot be deconvoluted [1]. Stable isotope-labeled internal standards, such as Acetanthranil-d3, mitigate these errors by co-eluting with the analyte while possessing a distinct mass shift (+3 Da) that allows for independent detection in the mass spectrometer . This differential mass ensures that matrix effects, extraction recovery variability, and instrument fluctuations are normalized, thereby improving assay accuracy and precision [2]. Substitution with an unlabeled analog or a non-isotopic internal standard would compromise the fundamental principle of isotope dilution mass spectrometry, rendering the assay unfit for regulatory submission in pharmacokinetic or clinical studies [3].

Acetanthranil-d3: Quantitative Differentiation in Bioanalytical Performance and Chemical Stability


Isotopic Mass Shift Enables Unique MS Detection and Quantification

Acetanthranil-d3 incorporates three deuterium atoms, resulting in a molecular weight of 164.18 g/mol, which is +3.02 Da greater than the unlabeled Acetanthranil (161.16 g/mol) [1]. This mass difference ensures that the internal standard can be selectively detected in the mass spectrometer without interference from the analyte ion, a fundamental requirement for isotope dilution mass spectrometry [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Kinetic Isotope Effect Alters Hydrolysis Rate

Deuterium substitution at the methyl group of Acetanthranil-d3 introduces a kinetic isotope effect (KIE) that can alter the rate of hydrolysis compared to the unlabeled compound. The hydrolysis of 2-methyl-3,1-benzoxazin-4-one (unlabeled) follows a rate law with specific acid-catalyzed and base-catalyzed rate constants of 31.6 ± 0.5 M⁻¹ s⁻¹ and 56.2 ± 0.9 M⁻¹ s⁻¹, respectively, at 25°C and 0.1 M ionic strength [1]. The deuterium substitution in Acetanthranil-d3 is expected to reduce these rate constants by a factor determined by the KIE, typically ranging from 2 to 10 for C-D bond cleavage [2].

Chemical Stability Reaction Kinetics Deuterium Exchange

Deuterium Content and Isotopic Purity Specification

The utility of Acetanthranil-d3 as an internal standard is directly contingent upon its isotopic purity, typically specified as ≥98% deuterium incorporation at the designated position . While the exact isotopic purity for Acetanthranil-d3 is not universally standardized across vendors, procurement specifications should mandate a certificate of analysis (CoA) confirming the level of deuteration. Insufficient isotopic purity can lead to cross-talk between the analyte and internal standard channels in MS, compromising assay accuracy [1].

Isotopic Purity Quality Control Procurement

Optimal Use Cases for Acetanthranil-d3 in Research and Industrial Bioanalysis


LC-MS/MS Quantification of Acetanthranil in Pharmacokinetic Studies

Acetanthranil-d3 is ideally suited as an internal standard for the quantitative analysis of Acetanthranil in plasma, serum, or tissue homogenates during preclinical and clinical pharmacokinetic studies. Its +3 Da mass shift allows for selective multiple reaction monitoring (MRM) detection without interference from the unlabeled analyte [1]. This application is critical for generating accurate concentration-time profiles to support drug development and regulatory submissions [2].

Metabolic Pathway Tracing in In Vitro and In Vivo Studies

The deuterium label in Acetanthranil-d3 can be utilized as a tracer to investigate the metabolic fate of Acetanthranil in biological systems. By monitoring the loss or retention of the deuterium label in metabolites using mass spectrometry, researchers can elucidate metabolic pathways, identify major metabolites, and determine the extent of metabolic conversion [1]. This approach provides a non-radioactive alternative for drug metabolism and disposition studies [3].

Environmental Fate and Persistence Studies

Acetanthranil-d3 can serve as a stable isotope-labeled surrogate to study the environmental degradation and transport of Acetanthranil in soil and water samples. Its use in laboratory microcosm or field studies, combined with LC-MS/MS analysis, allows for the accurate quantification of the parent compound and its transformation products, providing insights into its environmental persistence and potential ecological impact [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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